molecular formula C9H9BrO2 B1266529 2-Bromomethyl-1,4-benzodioxane CAS No. 2164-34-3

2-Bromomethyl-1,4-benzodioxane

Cat. No. B1266529
CAS RN: 2164-34-3
M. Wt: 229.07 g/mol
InChI Key: QYLFKNVZIFTCIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromomethyl-1,4-benzodioxane is a chemical compound that has gained attention due to its utility as a synthon in organic synthesis. It is a derivative of 1,4-benzodioxane, a compound notable for its incorporation into various biologically active molecules and its relevance in material science.

Synthesis Analysis

The synthesis of 2-substituted 1,4-benzodioxanes, including 2-Bromomethyl-1,4-benzodioxane, often involves strategic functional group conversions. Bolchi et al. (2014) described a method for preparing 2-substituted benzodioxanes like 2-cyano-, 2-methoxycarbonyl-, and 2-aminocarbonyl-1,4-benzodioxane by quantitative N,N-dichlorination of (R)- and (S)-2-aminomethyl-1,4-benzodioxane, followed by successive functional group transformations without racemization (Bolchi, Valoti, Straniero, Ruggeri, & Pallavicini, 2014).

Molecular Structure Analysis

The structural elucidation of bromo- and bromomethyl-substituted benzodioxanes, including compounds like 2-Bromomethyl-1,4-benzodioxane, has been facilitated through advanced spectroscopic techniques such as HSQC and HMBC NMR. These methods allow for the unambiguous identification of regioisomers and the detailed understanding of molecular structures (Armano, Giraudo, Pallavicini, & Bolchi, 2023).

Chemical Reactions and Properties

2-Bromomethyl-1,4-benzodioxane serves as a versatile intermediate in various chemical reactions. The presence of the bromomethyl group allows for nucleophilic substitutions and facilitates the formation of cyclic compounds and other derivatives through reactions such as the Diels-Alder synthesis. These reactions underscore the compound's reactivity and its utility in synthesizing complex molecular architectures (Habibi, Pakravan, & Nematollahi, 2014).

Physical Properties Analysis

The physical properties of 2-Bromomethyl-1,4-benzodioxane, including its melting point, boiling point, and solubility, are crucial for its handling and application in organic synthesis. These properties are influenced by the bromomethyl functional group and the dioxane ring, contributing to the compound's phase behavior, reactivity, and solvation characteristics.

Chemical Properties Analysis

The chemical behavior of 2-Bromomethyl-1,4-benzodioxane is characterized by its reactivity towards nucleophiles, electrophiles, and radicals. The bromomethyl group is particularly reactive, making it a suitable leaving group for substitution reactions. This reactivity is exploited in synthetic pathways to generate a wide range of chemical structures, highlighting the compound's versatility as a building block in organic chemistry.

For more comprehensive insights and specific details on "2-Bromomethyl-1,4-benzodioxane," the references provided offer in-depth analyses and experimental data (Bolchi et al., 2014); (Armano et al., 2023); (Habibi et al., 2014).

Scientific Research Applications

Synthesis of Enantiopure Benzodioxanes

2-Bromomethyl-1,4-benzodioxane plays a crucial role in the synthesis of enantiopure 2-substituted 1,4-benzodioxanes, which are important intermediates in various chemical syntheses. Bolchi et al. (2014) discussed how 2-substituted 1,4-benzodioxanes like 2-cyano-, 2-methoxycarbonyl-, 2-aminocarbonyl-, and 2-formyl-1,4-benzodioxane, essential synthons in organic chemistry, are prepared using 2-bromomethyl-1,4-benzodioxane as a starting material (Bolchi et al., 2014).

In Bi-Heterocyclic Compound Synthesis

Avakyan et al. (2014) demonstrated the use of 2-bromomethyl-1,4-benzodioxane in the synthesis of new biheterocyclic compounds. These compounds were formed by reacting 1,4-benzodioxane-2-carbonyl chloride with certain thiols, leading to the formation of compounds with a CH2S bridge linking the benzodioxane nucleus to five-membered heterocycles (Avakyan et al., 2014).

Electrochemical Synthesis Applications

The electrochemical reduction of 1,2-bis(bromomethyl)benzene, closely related to 2-bromomethyl-1,4-benzodioxane, has been explored by Habibi et al. (2014). Their research focuses on green electro-synthesis methods, which are crucial for developing more sustainable chemical processes (Habibi et al., 2014).

In Medicinal Chemistry

1,4-Benzodioxane, a related compound to 2-bromomethyl-1,4-benzodioxane, is a versatile scaffold in medicinal chemistry. Bolchi et al. (2020) reviewed its applications in drug design, highlighting its role in designing molecules with diverse bioactivities, such as agonists and antagonists at various receptor subtypes (Bolchi et al., 2020).

Safety And Hazards

2-Bromomethyl-1,4-benzodioxane is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

3-(bromomethyl)-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLFKNVZIFTCIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901301573
Record name 2-(Bromomethyl)-1,4-benzodioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901301573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromomethyl-1,4-benzodioxane

CAS RN

2164-34-3
Record name 2-(Bromomethyl)-1,4-benzodioxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2164-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromomethyl-1,4-benzodioxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002164343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2164-34-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106871
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Bromomethyl)-1,4-benzodioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901301573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(bromomethyl)-2,3-dihydro-1,4-benzodioxin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.821
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-BROMOMETHYL-1,4-BENZODIOXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2VR2E695H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2-Hydroxymethyl-1,4-benzodioxane (17.9 g, 107 mmol) is taken up in acetonitrile (200 mL) and treated with dibromotriphenylphosphorane (50 g, 119 mmol). The mixture is stirred for 30 minutes and evaporated. The residue is taken up in a 1:1 mixture of ether/hexane, and triphenylphosphine oxide is removed by filtration. The solvent is removed by evaporation to give 2-bromomethyl-1,4-benzodioxane as a brownish solid. This material is used without further purification.
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

0.11 mole of phosphorus tribromide in 500 ml of tetrachloroethane was slowly added to 0.3 mole of 2-hydroxymethyl-1,4-benzodioxane and the mixture was warmed at 80°-90° C. for 2 hours. After the mixture had been cooled, it was poured into water, the organic layer was separated off, washed with dilute sodium hydroxide solution and water, dried and concentrated and the residue was distilled. Boiling point: 102°-103° C. (1.3 mbar).
Quantity
0.11 mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromomethyl-1,4-benzodioxane
Reactant of Route 2
Reactant of Route 2
2-Bromomethyl-1,4-benzodioxane
Reactant of Route 3
2-Bromomethyl-1,4-benzodioxane
Reactant of Route 4
Reactant of Route 4
2-Bromomethyl-1,4-benzodioxane
Reactant of Route 5
2-Bromomethyl-1,4-benzodioxane
Reactant of Route 6
Reactant of Route 6
2-Bromomethyl-1,4-benzodioxane

Citations

For This Compound
12
Citations
AS Avakyan, SO Vartanyan, AB Sargsyan… - Russian Journal of …, 2014 - Springer
The reaction of 1,4-benzodioxane-2-carbonyl chloride with 5-(4-aminophenyl)-1,3,4-oxa- and -thiadiazole-2-thiols afforded new biheterocyclic compounds which were converted into …
Number of citations: 2 link.springer.com
S Yamauchi, E Taniguchi - Bioscience, biotechnology, and …, 1992 - jstage.jst.go.jp
Materials and Methods Melting points (mp) and boiling points (bp) are uncorrected. lH—NMR spectra were recorded on J EOL FXlOO and JNM—GX400 spectrometers, with …
Number of citations: 29 www.jstage.jst.go.jp
S Albayrak, Y Gök, Y Sari, TT Tok… - vitro Antioxidant and …, 2021 - biointerfaceresearch.com
This study contains the synthesis of the 1-(2-methyl-1, 4-benzodioxane) benzimidazole and 2-methyl-1, 4-benzodioxane substituted benzimidazolium salts. The benzimidazolium salts …
Number of citations: 12 www.biointerfaceresearch.com
N Touj, D Bensalah, L Mansour, M Sauthier… - Journal of Molecular …, 2023 - Elsevier
Herein, we reported the synthesis of nine new PEPPSI-Pd(II)–N-heterocyclic carbene (NHC) complexes 3a-h containing benzimidazole core and examined their catalytic activities in the …
Number of citations: 0 www.sciencedirect.com
J Sławiński, B Żołnowska, C Orlewska… - Monatshefte für Chemie …, 2012 - Springer
A series of novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R 2 -1H-1,2,4-triazol-3-yl)-5-methyl-2-(R 1 -methylthio)benzenesulfonamide derivatives have been synthesized as potential anticancer …
Number of citations: 20 link.springer.com
S Kiyokawa, Y Hirata, Y Nagaoka, M Shibano… - Bioorganic & medicinal …, 2010 - Elsevier
New 2-aminobenzamide-type histone deacetylase (HDAC) inhibitors were synthesized. They feature a sulfur-containing bicyclic arylmethyl moiety—a surface recognition domain …
Number of citations: 21 www.sciencedirect.com
S Akkoc, Y Gok - Journal of Coordination Chemistry, 2013 - Taylor & Francis
The synthesis and characterization of 1-phenyl-3-alkyl-substituted carbene precursors that were prepared from 1-phenyl substituted benzimidazole and various alkyl halides are …
Number of citations: 30 www.tandfonline.com
L Miller - Journal of Chromatography A, 2012 - Elsevier
Preparative SFC is rapidly becoming the preferred separation technology for enantioseparations in pharmaceutical discovery. Traditional SFC modifiers for chiral resolutions include …
Number of citations: 48 www.sciencedirect.com
S Akkoç, Y Gök, H Erdogan… - International Journal of …, 2017 - avesis.erciyes.edu.tr
Five novel benzimidazolium salts were synthesized as N-heterocyclic carbene (NHC) precursors (1a-e). They were characterized by different techniques. The antimicrobial activities of …
Number of citations: 1 avesis.erciyes.edu.tr
N Fleury-Brégeot, M Presset, F Beaumard… - The Journal of …, 2012 - ACS Publications
The introduction of an alkoxyethyl moiety onto aromatic substructures has remained a long-standing challenge for synthetic organic chemists. The main reasons are the inherent …
Number of citations: 56 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.